A Comprehensive Technical Guide to 2-Iodophenylacetic Acid
A Comprehensive Technical Guide to 2-Iodophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 2-Iodophenylacetic acid, a key synthetic intermediate. This document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its applications in research and development.
Core Properties of 2-Iodophenylacetic Acid
2-Iodophenylacetic acid, with the CAS number 18698-96-9, is a substituted aromatic carboxylic acid.[1][2] Its chemical structure, featuring an iodine atom at the ortho position of the phenyl ring, makes it a versatile building block in organic synthesis.
Physicochemical Data
A summary of the key physical and chemical properties of 2-Iodophenylacetic acid is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 18698-96-9 | [1][2] |
| Molecular Formula | C₈H₇IO₂ | [1] |
| Molecular Weight | 262.04 g/mol | [1] |
| Appearance | Cream powder or white to light yellow/orange crystalline powder | --- |
| Melting Point | 116-119 °C | --- |
| Boiling Point | 344.5 ± 17.0 °C (Predicted) | --- |
| Density | 1.885 ± 0.06 g/cm³ (Predicted) | --- |
| Flash Point | 162.1 ± 20.9 °C | --- |
| Refractive Index | 1.643 | --- |
| Solubility | Slightly soluble in water, more soluble in organic solvents. | --- |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-Iodophenylacetic acid.
| Spectrum Type | Details |
| ¹³C NMR | Data available. |
| IR Spectra | FTIR and ATR-IR spectra have been recorded.[1] |
Synthesis and Reactions
2-Iodophenylacetic acid serves as a valuable intermediate in the synthesis of more complex molecules. The following sections provide detailed experimental protocols for its preparation and a key subsequent reaction.
Synthesis of 2-Iodophenylacetic Acid via Hydrolysis of 2-Iodobenzyl Cyanide
This protocol is adapted from established procedures for the hydrolysis of related benzyl cyanides.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-iodobenzyl cyanide and an aqueous solution of sulfuric acid (e.g., a 1:1 mixture of concentrated sulfuric acid and water).
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Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Isolation: The solid 2-Iodophenylacetic acid will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water to remove any remaining acid.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure acid.
Synthesis of 2-Iodophenylacetyl Chloride from 2-Iodophenylacetic Acid
2-Iodophenylacetic acid can be readily converted to its corresponding acid chloride, a more reactive intermediate for further synthetic transformations.
Experimental Protocol: [1]
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Reaction Setup: To a solution of 10 g (0.038 mol) of 2-Iodophenylacetic acid in 50 ml of anhydrous benzene, add 5.7 g (0.048 mol) of thionyl chloride.
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Heating: Reflux the mixture for 2 hours with agitation.
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Isolation: After the reaction is complete, remove the solvent and any unreacted thionyl chloride by distillation under reduced pressure at a temperature below 40 °C.
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Purification: The resulting residue is then distilled under reduced pressure to obtain 9.6 g (90% yield) of 2-iodophenylacetyl chloride as a light yellow oil with a boiling point of 153-156 °C at 8 mmHg.[1]
Synthetic Utility and Applications
The reactivity of 2-Iodophenylacetic acid makes it a valuable precursor in various organic reactions, particularly in the synthesis of heterocyclic compounds and other complex organic molecules.
Palladium-Catalyzed Reactions
The presence of the iodine atom allows for participation in palladium-catalyzed cross-coupling reactions. For instance, it can react with allenes to form 1,3-butadienes, which are useful building blocks in organic synthesis.
Synthesis of Isocoumarins
2-Iodophenylacetic acid and its derivatives are key starting materials for the synthesis of isocoumarins, a class of compounds with a range of biological activities. These syntheses often involve palladium-catalyzed intramolecular cyclizations.
Safety and Handling
2-Iodophenylacetic acid is classified as an irritant and is light-sensitive. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Visualization of Synthetic Pathway
The following diagram illustrates the two-step synthesis of 2-iodophenylacetyl chloride from 2-iodobenzyl cyanide, with 2-Iodophenylacetic acid as the key intermediate.
Caption: Synthetic route from 2-Iodobenzyl Cyanide to 2-Iodophenylacetyl Chloride.
